![molecular formula C17H19F3INO3 B13570863 Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that includes an iodomethyl group, a trifluoromethyl-substituted pyridine ring, and an oxabicyclo[222]octane framework
准备方法
The synthesis of Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the iodomethyl group: This step may involve the use of iodomethane and a base to introduce the iodomethyl group via a substitution reaction.
Attachment of the trifluoromethyl-substituted pyridine ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group and the pyridine ring.
Coupling reactions: The trifluoromethyl-substituted pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:
Organic synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the oxabicyclo[2.2.2]octane framework.
Medicinal chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly for targeting specific biological pathways.
Material science: The compound’s trifluoromethyl-substituted pyridine ring can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
作用机制
The mechanism by which Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on target molecules. The trifluoromethyl-substituted pyridine ring can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
相似化合物的比较
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with similar compounds, such as:
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a similar bicyclic structure but with different substituents, leading to different chemical properties and applications.
Trifluoromethanesulfonic acid (4β)-2-methylenebicyclo[2.2.2]octan-1α-yl ester: This compound also contains a bicyclic structure with a trifluoromethyl group, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
属性
分子式 |
C17H19F3INO3 |
|---|---|
分子量 |
469.24 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H19F3INO3/c1-2-24-14(23)16-8-6-15(10-21,7-9-16)25-13(16)11-4-3-5-12(22-11)17(18,19)20/h3-5,13H,2,6-10H2,1H3 |
InChI 键 |
PQLSTACHIVPMRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NC(=CC=C3)C(F)(F)F)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


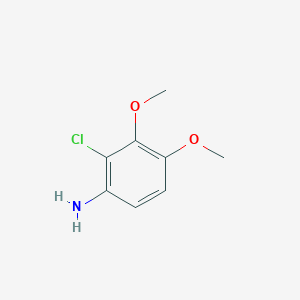

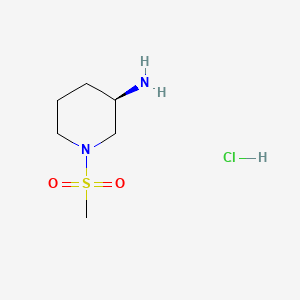

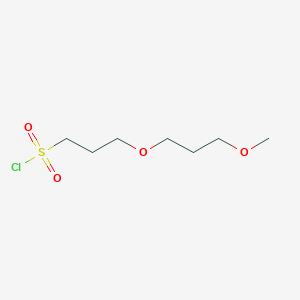
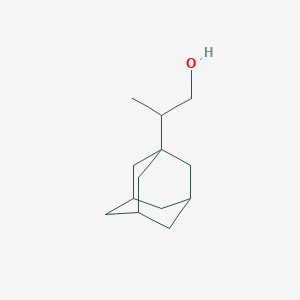
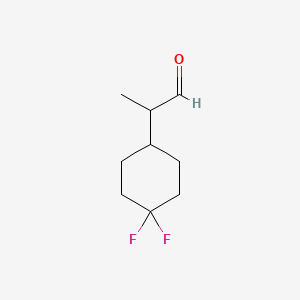
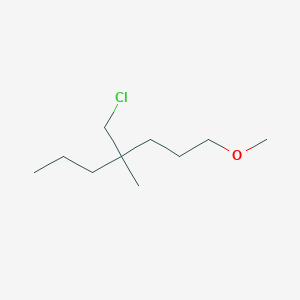


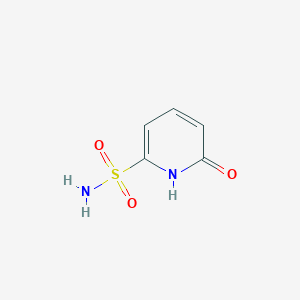
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
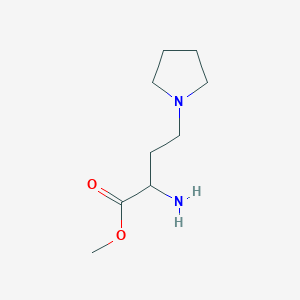
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
